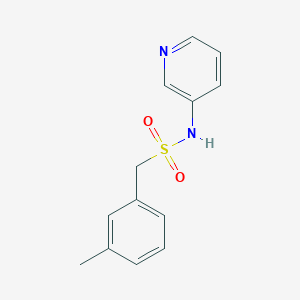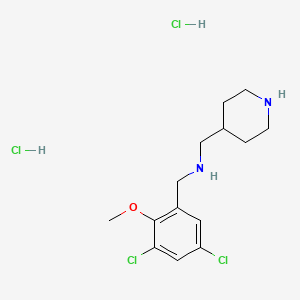![molecular formula C17H18ClN5O2 B4428608 N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428608.png)
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine
Vue d'ensemble
Description
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
GABA Uptake Inhibition : A study by Falch et al. (1999) investigated compounds similar to N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine. They found that these compounds can inhibit glial GABA (gamma-aminobutyric acid) uptake, which is significant for neurological research and potential therapeutic applications (Falch et al., 1999).
Structural Characterization : The study of the molecular structure of related compounds has been a topic of interest. For example, Butcher et al. (2007) explored the structural aspects of similar molecules, which is crucial for understanding their chemical behavior and potential applications in medicinal chemistry (Butcher et al., 2007).
Protecting Group in Organic Synthesis : The use of 4-methoxy-α-methylbenzyl groups, closely related to the compound , has been explored as a protecting group in organic synthesis. This aspect was studied by Yoo et al. (1990), highlighting its utility in safeguarding sensitive functional groups during chemical reactions (Yoo et al., 1990).
- similar to this compound, have been investigated by Andrejević et al. (2018). Their findings suggest that these compounds display significant antimicrobial properties, which could be relevant in the development of new antimicrobial agents (Andrejević et al., 2018).
Antiproliferative Effects on Cancer Cells : Kim et al. (2011) studied compounds structurally related to this compound for their antiproliferative effects on cancer cells. Their research indicates the potential of these compounds in cancer treatment, particularly melanoma (Kim et al., 2011).
Photooxidation of Benzylamines : A study by Berlicka and König (2010) explored the photooxidation of benzylic amines, which are related to the compound . Their research provides insights into the chemical transformations of these compounds under light, which is significant in photochemical applications (Berlicka & König, 2010).
Propriétés
IUPAC Name |
N-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-11-3-5-12(6-4-11)10-25-16-14(18)7-13(8-15(16)24-2)9-19-17-20-22-23-21-17/h3-8H,9-10H2,1-2H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFADHMVAAIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNC3=NNN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-N-(4-methylphenyl)acetamide dihydrochloride](/img/structure/B4428532.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4428541.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4428548.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]ethanesulfonamide](/img/structure/B4428555.png)
![6-(2-chlorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428567.png)
![6-methyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4428582.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428590.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4428598.png)

![1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4428613.png)
![N-(4-pyridinylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428620.png)

![3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4428633.png)
